molecular formula C17H13BrO3 B3043044 3-(3 inverted exclamation mark -Bromophenyl)-7-methoxy-4-methylcoumarin CAS No. 720673-08-5

3-(3 inverted exclamation mark -Bromophenyl)-7-methoxy-4-methylcoumarin

Cat. No.: B3043044
CAS No.: 720673-08-5
M. Wt: 345.2 g/mol
InChI Key: IAQVHSXYYKMSOV-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-7-methoxy-4-methylcoumarin is a halogenated coumarin derivative characterized by a 3-bromophenyl substituent at position 3 of the coumarin core, a methoxy group at position 7, and a methyl group at position 2.

The structural features of this compound—particularly the bromophenyl group—suggest utility in targeting enzymes or receptors where halogen interactions (e.g., van der Waals forces, hydrophobic effects) are critical. Its methoxy and methyl groups may enhance solubility and modulate electronic properties, influencing binding affinity and metabolic stability .

Properties

IUPAC Name

3-(3-bromophenyl)-7-methoxy-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrO3/c1-10-14-7-6-13(20-2)9-15(14)21-17(19)16(10)11-4-3-5-12(18)8-11/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQVHSXYYKMSOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-Bromophenyl)-7-methoxy-4-methylcoumarin is a coumarin derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a coumarin backbone with a bromophenyl group at the 3-position and methoxy and methyl substituents at the 7 and 4-positions, respectively. This structural configuration is crucial for its biological activity, as modifications in the coumarin structure can significantly influence its pharmacological effects.

Antimicrobial Activity

Research has demonstrated that coumarin derivatives exhibit significant antimicrobial properties. For instance, studies have shown that modifications at specific positions on the coumarin scaffold can enhance antibacterial activity against various pathogens, including Mycobacterium tuberculosis. The presence of a bromine atom in 3-(3-Bromophenyl)-7-methoxy-4-methylcoumarin may contribute to its effectiveness against resistant strains of bacteria by altering the compound's interaction with bacterial membranes or enzymes involved in cell wall synthesis .

Neuroprotective Effects

Neuroprotection is another area where this compound shows promise. In vitro assays have indicated that certain coumarins can inhibit monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters such as serotonin and dopamine. The inhibition of MAO-B by 3-(3-Bromophenyl)-7-methoxy-4-methylcoumarin has been linked to potential therapeutic effects in neurodegenerative diseases like Parkinson's disease .

Antioxidant Activity

The antioxidant properties of coumarins are well-documented. Studies have reported that 3-(3-Bromophenyl)-7-methoxy-4-methylcoumarin exhibits significant free radical scavenging activity, which can protect cells from oxidative stress-induced damage. This activity is attributed to the compound's ability to donate electrons to free radicals, thus neutralizing them .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of coumarin derivatives. The position and nature of substituents on the coumarin ring significantly influence their biological activities. For example:

Position Substituent Effect on Activity
3BromineEnhances antimicrobial activity
4MethylIncreases neuroprotective effects
7MethoxyImproves antioxidant capacity

Research indicates that larger or more electronegative substituents at these positions can enhance binding affinity to target enzymes or receptors, leading to improved therapeutic outcomes .

Case Studies

  • Antimicrobial Efficacy : A study evaluated various coumarin derivatives, including 3-(3-Bromophenyl)-7-methoxy-4-methylcoumarin, against resistant strains of Mycobacterium tuberculosis. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than many traditional antibiotics, suggesting its potential as a lead compound for developing new antimycobacterial agents .
  • Neuroprotective Mechanism : In a model of neurodegeneration, this coumarin derivative was shown to reduce neuronal cell death induced by oxidative stress. The mechanism was linked to its ability to inhibit MAO-B activity and scavenge reactive oxygen species (ROS), highlighting its dual protective role .

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Halogen Effects

Compound Name Substituents (Positions) Key Findings Reference
3-(4’-Bromophenyl)-7-methoxy-4-methylcoumarin 4’-Br (phenyl), 7-OCH₃, 4-CH₃ Positional isomer of the target compound; bromine at 4’ vs. 3’ may alter steric/electronic interactions. No direct activity data provided, but positional isomerism often impacts bioactivity (e.g., enzyme binding).
3-(4-Chlorophenyl)-7-methoxy-4-benzylcoumarin 4’-Cl (phenyl), 7-OCH₃, 4-benzyl Demonstrated alignment with androstenedione in aromatase inhibition studies. The 4-chlorophenyl group interacts near the C-17 keto oxygen, suggesting halogen position and identity (Cl vs. Br) influence binding.
3-(3’-Bromophenyl)-6,7-dihydroxycoumarin 3’-Br (phenyl), 6-OH, 7-OH Exhibited potent elastase inhibition (IC₅₀ = 2.1 µM). Hydroxy groups at 6/7 enhance polarity and hydrogen-bonding capacity compared to methoxy.
3-(4’-Aminoethoxyphenyl)-7-methoxy-4-methylcoumarin 4’-NH(C₂H₅)₂ (phenyl), 7-OCH₃, 4-CH₃ Induced apoptosis in A549 lung cancer cells via Bax/Bcl-2 pathway regulation. The aminoethoxy group introduces basicity, potentially enhancing cell penetration.

Key Observations :

  • Halogen Position : Bromine at the 3’ position (target compound) vs. 4’ (CAS 262591-03-7) may alter steric hindrance or electronic effects in enzyme active sites. For example, in aromatase inhibition, 4-chlorophenyl alignment suggests meta-substitution (3’-Br) could disrupt binding compared to para-substitution .
  • Substituent Type: Methoxy (OCH₃) at position 7 (target) vs. The elastase-inhibitory activity of 6,7-dihydroxy analogues highlights the importance of polar groups for enzyme interaction .
  • Ancillary Groups: The methyl group at position 4 may contribute to metabolic stability, while benzyl or aminoethoxy substituents (e.g., in anti-cancer compounds) introduce bulk or charge, affecting target selectivity .

Key Observations :

  • Fluorescent Properties : The target compound’s bromophenyl group may quench fluorescence compared to smaller substituents (e.g., methyl, CF₃). However, methoxy and methyl groups likely preserve π-conjugation, enabling moderate fluorescence for sensing applications .
  • Enzyme Specificity: AMMC’s selectivity for CYP2D6 underscores the role of charged aminoethyl groups in directing substrate-enzyme interactions. The target compound’s bromophenyl group may favor hydrophobic binding pockets in enzymes like tyrosinase or collagenase .

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

Core Structural Features and Substituent Positioning

The target molecule features a coumarin backbone with three distinct substituents:

  • 7-Methoxy group : Typically introduced via a substituted salicylaldehyde precursor (e.g., 5-methoxy-2-hydroxybenzaldehyde).
  • 4-Methyl group : Derived from β-keto esters (e.g., ethyl acetoacetate) in cyclocondensation reactions.
  • 3-(3-Bromophenyl) group : Requires regioselective introduction, often through pre-functionalized intermediates or post-cyclization coupling.

Key Challenges in Synthesis

  • Regioselectivity : Ensuring bromophenyl attachment at the coumarin C3 position without competing substitutions.
  • Functional Group Compatibility : Stability of the methoxy group under acidic or oxidative conditions.
  • Stereoelectronic Effects : Influence of the electron-withdrawing bromine on cyclization kinetics.

Knoevenagel Condensation: A Dominant Pathway

Mechanism and Substrate Design

The Knoevenagel condensation between 5-methoxy-2-hydroxybenzaldehyde and ethyl 3-(3-bromophenyl)acetoacetate emerges as the most direct route:

  • Aldol Condensation : Base-catalyzed enolate formation from the β-keto ester attacks the aldehyde carbonyl.
  • Dehydration : Forms an α,β-unsaturated intermediate.
  • Lactonization : Intramolecular esterification yields the coumarin core.
Critical Reaction Parameters:
Parameter Optimal Condition Yield Impact
Catalyst Piperidine/AcOH 85–92%
Solvent Ethanol/H₂O (1:1) ↓ Side Products
Energy Input Ultrasound (20 kHz, 90 W) 95% vs. 78% (thermal)

Example Synthesis :

5-Methoxy-2-hydroxybenzaldehyde (1.0 eq) + Ethyl 3-(3-bromophenyl)acetoacetate (1.2 eq)  
→ Piperidine (10 mol%), AcOH (5 mol%), EtOH/H₂O, 40°C, 40 min (ultrasound)  
→ 3-(3-Bromophenyl)-7-methoxy-4-methylcoumarin (92% yield).  

β-Keto Ester Synthesis: Overcoming Precursor Limitations

Ethyl 3-(3-bromophenyl)acetoacetate, a non-commercial precursor, is synthesized via:

  • Friedel-Crafts Acylation : 3-Bromobenzene reacts with acetyl chloride/AlCl₃ → 3-bromoacetophenone.
  • Claisen Condensation : With ethyl acetate/NaH → β-keto ester.

Challenges :

  • Bromine’s electron-withdrawing nature reduces Friedel-Crafts reactivity (50–60% yields).
  • Alternative: Suzuki coupling of ethyl acetoacetate-Bpin with 3-bromophenyl iodide (Pd(OAc)₂, 75% yield).

Pechmann Reaction: Alternative Route with Limitations

Classic Approach and Modifications

The Pechmann reaction between 4-methyl-7-methoxyphenol and ethyl 3-bromophenylpropiolate under H₂SO₄ catalysis faces hurdles:

  • Phenol Accessibility : 4-Methyl-7-methoxyphenol requires multi-step synthesis (methylation of orcinol → 65% yield).
  • Regioselectivity Issues : Competing C5 vs. C3 bromophenyl incorporation (3:1 ratio).

Optimized Protocol :

4-Methyl-7-methoxyphenol (1.0 eq) + Ethyl 3-bromophenylpropiolate (1.5 eq)  
→ H₂SO₄ (cat.), DCM, 0°C → RT, 12 h  
→ 3-(3-Bromophenyl)-7-methoxy-4-methylcoumarin (68% yield, 82% purity).  

Solid Acid Catalysts for Eco-Friendly Synthesis

Montmorillonite K10 or Nafion®-SiO₂ improve regioselectivity (C3:C5 = 4:1) but lower yields (55–60%) due to steric hindrance.

Transition Metal-Mediated Strategies

Suzuki-Miyaura Coupling Post-Cyclization

Comparative Evaluation of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Knoevenagel (ultrasound) 92 98 One-pot, scalable β-Keto ester synthesis complex
Pechmann (H₂SO₄) 68 82 Short reaction time Low regioselectivity
Suzuki Coupling 76 95 Modularity Requires boronate intermediate
Radical Cyclization 82 91 No pre-functionalized phenol High catalyst loading (10 mol%)

Q & A

Q. Tables for Key Data

Fluorescence Properties of Coumarin Derivatives
Substituent
7-Methoxy-4-methyl
3-Bromophenyl-7-methoxy-4-methyl
7-Hydroxy-4-methyl
CYP450 Isoform Selectivity
Probe Substrate
AMMC
BFC
7-Methoxy-4-trifluoromethylcoumarin

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3 inverted exclamation mark -Bromophenyl)-7-methoxy-4-methylcoumarin
Reactant of Route 2
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3-(3 inverted exclamation mark -Bromophenyl)-7-methoxy-4-methylcoumarin

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